

Spectroscopic Profile of 3-Bromo-2-hydroxy-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: **3-Bromo-2-hydroxy-5-nitropyridine**

Cat. No.: **B090974**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **3-Bromo-2-hydroxy-5-nitropyridine**, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Bromo-2-hydroxy-5-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Aromatic Protons
Data not available	Broad Singlet	N/A	OH/NH Proton

Note: While a ¹H NMR spectrum is available on SpectraBase, specific chemical shifts and coupling constants are not provided in the available search results. The presence of two

aromatic protons and one exchangeable proton (from the hydroxyl or pyridone tautomer) is expected.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
No experimental data found in the search results.	Aromatic Carbons

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
No experimental data found in the search results for the specific compound.	-
Expected Absorptions (based on related compounds)	
~3400	O-H stretch (if in hydroxy form)
~3100	N-H stretch (if in pyridone form)
~1650	C=O stretch (if in pyridone form)
~1580, ~1470	C=C and C=N stretching (aromatic ring)
~1530, ~1350	NO ₂ asymmetric and symmetric stretching
~1300	C-O stretch (if in hydroxy form)
Below 1000	C-Br stretch

Note: The tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms will significantly influence the IR spectrum, particularly in the regions of O-H/N-H and C=O stretching.

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
220, 218	Data not available	[M] ⁺ (Molecular Ion)
117	Data not available	Fragment Ion

Note: The mass spectrum from PubChem (CID 613279) indicates the presence of the molecular ion, showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of approximately equal intensity separated by 2 m/z units).[\[1\]](#) The relative intensities of the fragment ions were not available in the search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like **3-Bromo-2-hydroxy-5-nitropyridine**. The specific parameters used to obtain the referenced data were not available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Bromo-2-hydroxy-5-nitropyridine** would be prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

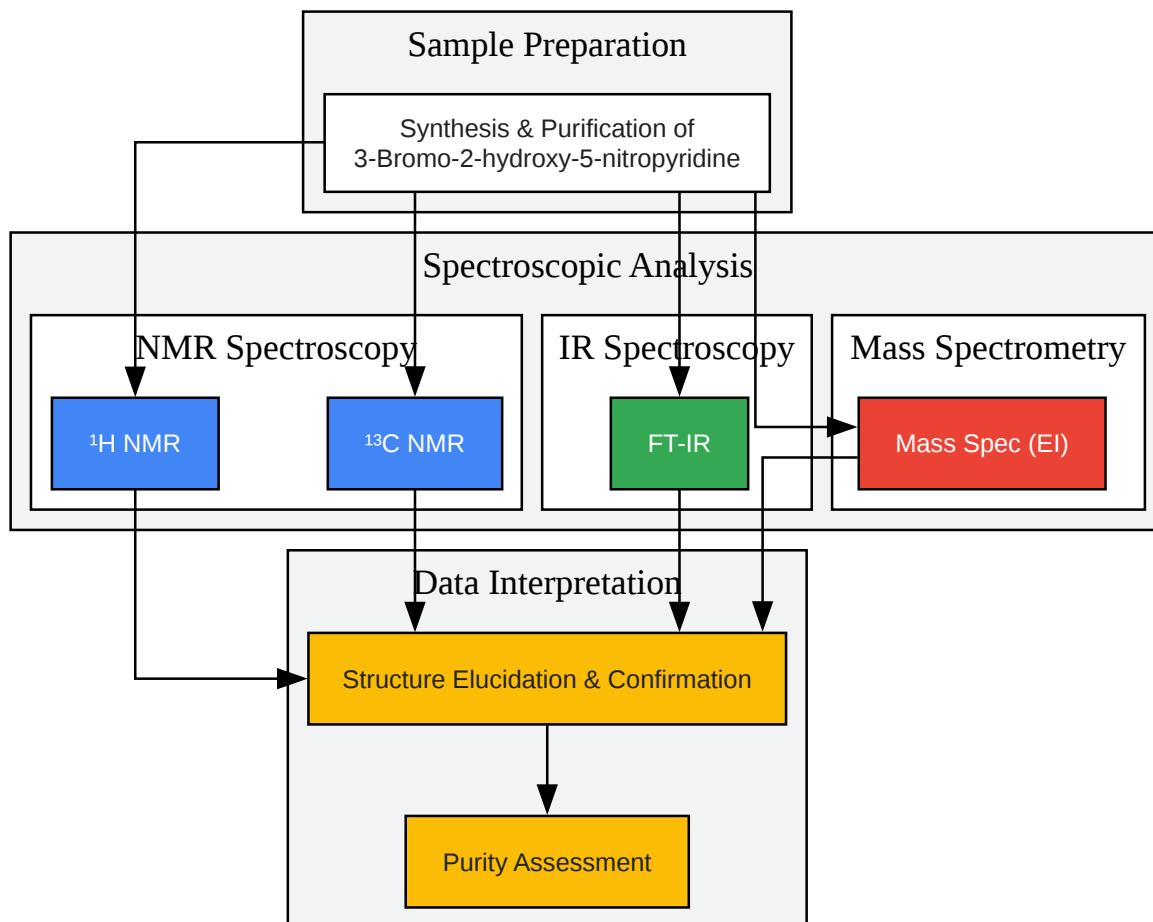
The IR spectrum of solid **3-Bromo-2-hydroxy-5-nitropyridine** would typically be obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground compound (1-2 mg) would be intimately mixed with approximately 100-200 mg of dry KBr powder. The mixture would then be pressed under high pressure to form a transparent pellet, which is then placed in the sample holder of an FT-IR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely with an electron ionization (EI) source for fragmentation analysis. The solid sample would be introduced into the instrument via a direct insertion probe. The sample would be heated to induce vaporization, and the resulting gas-phase molecules would be bombarded with a high-energy electron beam (typically 70 eV) to generate the molecular ion and various fragment ions. The ions are then separated by their mass-to-charge ratio and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like **3-Bromo-2-hydroxy-5-nitropyridine**.



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Caption: Workflow for the spectroscopic characterization of **3-Bromo-2-hydroxy-5-nitropyridine**.

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References

- 1. 3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3 | CID 613279 - PubChem [pubchem.ncbi.nlm.nih.gov]
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